molecular formula C8H10N2O2 B1492094 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097963-76-1

6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1492094
CAS No.: 2097963-76-1
M. Wt: 166.18 g/mol
InChI Key: UQQOHUDXKZGSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The interaction with CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound may interact with other proteins involved in DNA synthesis and repair, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . This induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, the compound affects cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. It also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest. Additionally, the compound may act as an inhibitor of other enzymes involved in DNA replication and repair, further contributing to its antiproliferative effects. Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its efficacy. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that may have reduced activity . Long-term studies in vitro have shown that the compound maintains its antiproliferative effects for several days, but prolonged exposure may lead to cellular adaptation and resistance. In vivo studies indicate that the compound is metabolized and excreted, with a half-life that allows for sustained activity over a period of time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic effects without adverse reactions. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound may influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It may also be transported to the nucleus, where it can influence DNA synthesis and repair processes. Post-translational modifications such as phosphorylation may further regulate its localization and activity, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name

6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQOHUDXKZGSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
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6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
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6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
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6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.